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Compound of Interest

Compound Name: Formaldehyde water

Cat. No.: B8623348 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core properties, preparation, and

application of 10% Neutral Buffered Formalin (NBF), the most widely used fixative for

histological and pathological studies.

Core Properties of 10% Neutral Buffered Formalin
10% Neutral Buffered Formalin is a fixative designed to preserve tissue structure in a life-like

state by preventing autolysis and putrefaction. The "10% formalin" designation refers to a

solution containing 10% of a commercial stock solution of formaldehyde, which is typically 37-

40% formaldehyde gas dissolved in water. Therefore, the actual formaldehyde concentration in

10% NBF is approximately 3.7-4.0%. The solution is buffered, usually with phosphate salts, to

maintain a neutral pH, which is crucial for preventing the formation of artifacts like formalin

pigment (acid formaldehyde hematin) that can occur at low pH.

Data Presentation: Chemical and Physical
Characteristics
The quantitative properties of 10% NBF are summarized below for easy reference and

comparison.

Table 1: Chemical Composition of 10% Neutral Buffered Formalin
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Component Concentration / Amount Purpose

Formaldehyde (37-40% Stock) 100 mL/L Active fixative agent

Water (Distilled) 900 mL/L Solvent

Sodium Phosphate,

Monobasic (NaH₂PO₄)
4.0 g/L Buffering Agent

Sodium Phosphate, Dibasic

(Na₂HPO₄, anhydrous)
6.5 g/L Buffering Agent

Methanol 1.0 - 1.5%
Stabilizer (present in stock

formaldehyde)

Source: A commonly cited recipe for preparing 1 L of 10% NBF.

Table 2: Physical Properties of 10% Neutral Buffered Formalin

Property Value Notes

pH 6.9 - 7.1
Neutral pH is critical to prevent

artifact formation.

Appearance Colorless Liquid

Density ~1.080 g/cm³

Osmolality 1240 - 1360 mOsm/kg

Significantly hypertonic

compared to physiological

solutions (~300 mOsm/kg).

Storage Temperature Room Temperature
Should be stored in tightly

sealed containers.

Table 3: Fixation and Penetration Rates

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8623348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Rate / Time
Conditions &
Considerations

Penetration Rate ~1 mm/hour

This is a general rule of thumb;

the rate is not linear and slows

over time. It is governed by

diffusion laws, where

penetration depth is

proportional to the square root

of time.

Fixation Rate (Cross-linking) Slower than penetration

The chemical reaction of

cross-linking is slow; adequate

fixation requires a minimum of

24 hours.

Recommended Fixation Time 24 - 48 hours

For most tissue samples of

appropriate size (3-5 mm

thick).

Effect of Temperature
Increased temperature speeds

up fixation

Can be used to accelerate the

process but may reduce the

quality of the final stained

section and increases

hazardous fume generation.

Mechanism of Action: Formaldehyde Fixation
Formaldehyde is a non-coagulative, additive fixative. Its primary mechanism involves the

formation of covalent cross-links, specifically methylene bridges (-CH₂-), between proteins. This

process stabilizes the tissue architecture and renders cellular components insoluble.

The key steps are:

Penetration: Formaldehyde, being a small molecule, rapidly penetrates the tissue.

Reaction: It reacts with the side chains of amino acids, particularly the amino group (-NH₂) of

lysine, but also with arginine, cysteine, histidine, and others.
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Cross-linking: This reaction forms methylene bridges that link protein chains together,

creating a stable, gel-like matrix that preserves the tissue's in vivo relationships.

This cross-linking, while excellent for preserving morphology, can mask antigenic epitopes,

which is a critical consideration for immunohistochemistry (IHC) and often necessitates an

antigen retrieval step.

Caption: Chemical components of 10% Neutral Buffered Formalin.
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Caption: Mechanism of formaldehyde protein cross-linking.

Experimental Protocols
Detailed methodologies for the preparation and use of 10% NBF are provided below.

Materials:

Formaldehyde (37-40% w/v stock solution)
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Sodium Phosphate, Monobasic (NaH₂PO₄)

Sodium Phosphate, Dibasic, anhydrous (Na₂HPO₄)

Distilled Water

1 L Graduated Cylinder or Volumetric Flask

Stir plate and stir bar

Appropriate Personal Protective Equipment (PPE): lab coat, gloves, safety goggles, and

work within a chemical fume hood.

Procedure:

Add approximately 800 mL of distilled water to a 1 L beaker.

Add 4.0 g of Sodium Phosphate, Monobasic (NaH₂PO₄) to the water and stir until fully

dissolved.

Add 6.5 g of Sodium Phosphate, Dibasic (anhydrous) (Na₂HPO₄) to the solution and stir until

fully dissolved.

Inside a chemical fume hood, carefully measure 100 mL of 37-40% formaldehyde stock

solution and add it to the buffer solution.

Add distilled water to bring the total volume to 1 L.

Mix thoroughly.

Check that the final pH is between 6.9 and 7.1.

Store in a clearly labeled, sealed container at room temperature.

This protocol is a general guideline and should be optimized for specific tissue types and

downstream applications.

Procedure:
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Tissue Collection: Immediately after excision, place the tissue into the fixative to prevent

degradation. The time from tissue removal to fixation should be minimized.

Specimen Size: Trim the tissue to a maximum thickness of 3-5 mm in at least one dimension

to ensure complete and even penetration of the fixative.

Volume Ratio: Place the tissue in a container with a volume of 10% NBF that is at least 15-

20 times the volume of the tissue itself. This ensures an adequate supply of formaldehyde

and prevents dilution of the fixative by tissue fluids.

Fixation Time: Allow the tissue to fix for a minimum of 24-48 hours at room temperature.

Avoid refrigeration, as this slows the fixation process. For very small biopsies, 4-6 hours may

be sufficient, but overnight fixation is standard.

Agitation (Optional but Recommended): Gentle agitation on a rocker or shaker for the first

several hours can improve fixation by ensuring continuous exposure to fresh fixative.

Storage: After fixation is complete, tissues can be transferred to 70% ethanol for long-term

storage or proceed directly to tissue processing and paraffin embedding.
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1. Tissue Collection
(Immediate)

2. Trimming
(<5mm thick)

3. Immersion in NBF
(15-20x volume)

4. Fixation
(24-48h at RT)

5. Transfer to 70% Ethanol
(For storage)

6. Tissue Processing
(Dehydration, Clearing)

7. Paraffin Embedding

Click to download full resolution via product page

Caption: General workflow for tissue fixation and processing.

Formalin fixation can mask epitopes, requiring a retrieval step to enhance antibody binding.

The two main methods are Heat-Induced Epitope Retrieval (HIER) and Proteolytic-Induced

Epitope Retrieval (PIER). The choice of method and specific conditions must be optimized for

each antibody and tissue type.

A. Heat-Induced Epitope Retrieval (HIER)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b8623348?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8623348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


HIER is the most common method and uses heat to unmask epitopes.

Materials:

Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0; or 1 mM EDTA, pH 8.0).

Heating source: Water bath, pressure cooker, steamer, or microwave.

Staining dishes.

Procedure:

Deparaffinize and rehydrate formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Pre-heat the antigen retrieval buffer in a staining dish to 95-100°C using your chosen heating

source.

Immerse the slides in the pre-heated buffer.

Incubate for 20-40 minutes. Do not allow the buffer to boil away.

Remove the staining dish from the heat source and allow it to cool at room temperature for at

least 20 minutes with the slides remaining in the buffer.

Rinse the slides gently with wash buffer (e.g., PBS) and proceed with the IHC staining

protocol.

B. Proteolytic-Induced Epitope Retrieval (PIER)

PIER uses enzymes to digest proteins and unmask epitopes. This method is generally gentler

but requires careful optimization to avoid tissue damage.

Materials:

Enzyme solution (e.g., Trypsin, Proteinase K, or Pepsin at an optimized concentration).

Humidified chamber.

Incubator or water bath set to 37°C.
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Procedure:

Deparaffinize and rehydrate FFPE tissue sections.

Pre-warm the enzyme solution to 37°C.

Cover the tissue section with the enzyme solution.

Place the slides in a humidified chamber and incubate at 37°C for an optimized duration

(typically 10-20 minutes).

Stop the enzymatic reaction by thoroughly rinsing the slides with cold wash buffer.

Proceed with the IHC staining protocol.

Safety and Handling
Formaldehyde is a hazardous chemical and is classified as a known human carcinogen. All

work with 10% NBF must be conducted with appropriate safety precautions.

Engineering Controls: Always handle formalin solutions in a well-ventilated area, preferably

within a certified chemical fume hood, to minimize inhalation of formaldehyde gas.

Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and nitrile

gloves. For tasks with a risk of splashing, a face shield and chemical-resistant apron are

recommended.

Spills: Small spills should be cleaned immediately using absorbent pads. Ensure proper PPE

is worn during cleanup.

Storage: Store 10% NBF in tightly sealed, clearly labeled containers in a cool, well-ventilated

area away from incompatible materials like strong oxidizers and acids.

Disposal: Dispose of waste formalin and contaminated materials according to institutional

and local environmental regulations. Do not pour down the drain unless neutralized and

permitted by local authorities.
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To cite this document: BenchChem. [An In-depth Technical Guide to 10% Neutral Buffered
Formalin (NBF)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8623348#basic-properties-of-10-neutral-buffered-
formalin-nbf]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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